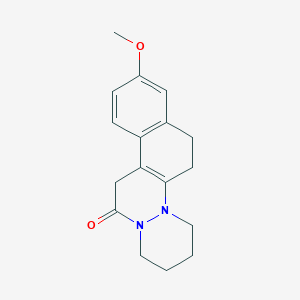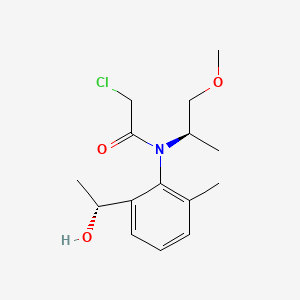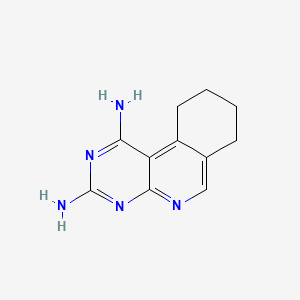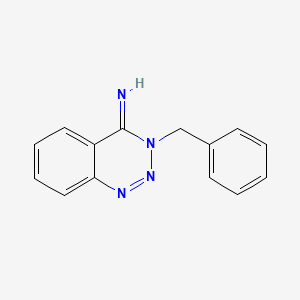
4-Hydroxy-N,N,4-trimethyl-4lambda(5)-piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-N,N,4-trimethyl-4lambda(5)-piperazine-1-carboxamide is a synthetic organic compound belonging to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N,4-trimethyl-4lambda(5)-piperazine-1-carboxamide typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the hydroxy and carboxamide functional groups. The reaction conditions may include:
Reagents: Starting materials such as piperazine, methylating agents, and carboxylating agents.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature and Pressure: Controlled temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, yield, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-N,N,4-trimethyl-4lambda(5)-piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carboxamide groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-N,N,4-trimethyl-4lambda(5)-piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A parent compound with similar structural features.
N-Methylpiperazine: A derivative with one methyl group.
4-Hydroxy-2-methylpiperazine: A compound with similar functional groups.
Uniqueness
4-Hydroxy-N,N,4-trimethyl-4lambda(5)-piperazine-1-carboxamide is unique due to its specific combination of hydroxy, methyl, and carboxamide groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Propriétés
Numéro CAS |
6281-74-9 |
|---|---|
Formule moléculaire |
C8H17N3O2 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
N,N,4-trimethyl-4-oxidopiperazin-4-ium-1-carboxamide |
InChI |
InChI=1S/C8H17N3O2/c1-9(2)8(12)10-4-6-11(3,13)7-5-10/h4-7H2,1-3H3 |
Clé InChI |
AWIJYZXGPUQIGN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)N1CC[N+](CC1)(C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,10-dibenzyl-3,12-dioxa-5,10-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),8(13),14,16-pentaene](/img/structure/B12794648.png)
![2-cyclopropyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12794668.png)







